molecular formula C8H7BrClNO B6162436 2-(4-bromo-2-chlorophenyl)acetamide CAS No. 2092644-89-6

2-(4-bromo-2-chlorophenyl)acetamide

Cat. No.: B6162436
CAS No.: 2092644-89-6
M. Wt: 248.5
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Description

2-(4-bromo-2-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetanilide, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in pharmaceutical intermediates and various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenyl)acetamide typically involves the acylation of 4-bromo-2-chloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to complete the acylation process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenylacetamides.

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2-(4-bromo-2-chlorophenyl)acetamide is employed in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenyl)acetamide is primarily related to its ability to interact with biological targets through its functional groups. The amide group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-chlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2092644-89-6

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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